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Compound of Interest

Compound Name:
Pyridin-4-ylmethanesulfonyl

Chloride

Cat. No.: B143675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in medicinal chemistry and

drug development. The document details predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols

for acquiring such spectra. This guide is intended to serve as a valuable resource for the

characterization and quality control of this important chemical entity.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Pyridin-4-
ylmethanesulfonyl Chloride based on the analysis of its structural components: a 4-

substituted pyridine ring and a methanesulfonyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Pyridin-4-ylmethanesulfonyl Chloride
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

H-2, H-6 (Pyridine) 8.6 - 8.8 Doublet (d)

Protons are adjacent

to the electron-

withdrawing nitrogen

atom, resulting in a

significant downfield

shift.

H-3, H-5 (Pyridine) 7.4 - 7.6 Doublet (d)

These protons are

less deshielded

compared to H-2 and

H-6.

-CH₂- 4.8 - 5.2 Singlet (s)

The methylene

protons are

significantly

deshielded due to the

strong electron-

withdrawing effect of

the adjacent sulfonyl

chloride group.

Table 2: Predicted ¹³C NMR Data for Pyridin-4-ylmethanesulfonyl Chloride
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-4 (Pyridine) 148 - 152

The carbon atom attached to

the methanesulfonyl chloride

group is expected to be

significantly deshielded.

C-2, C-6 (Pyridine) 150 - 155

These carbons are adjacent to

the nitrogen atom and are

deshielded.

C-3, C-5 (Pyridine) 122 - 126

These carbons are expected to

have chemical shifts typical for

pyridine ring carbons.

-CH₂- 60 - 70

The methylene carbon is

deshielded by the sulfonyl

chloride group.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Pyridin-4-ylmethanesulfonyl Chloride

Functional Group Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

SO₂ Asymmetric Stretching 1370 - 1390 Strong

SO₂ Symmetric Stretching 1170 - 1190 Strong

S-Cl Stretching 600 - 800 Medium to Strong

C=N (Pyridine) Stretching 1590 - 1610 Medium

C=C (Pyridine) Stretching 1400 - 1600 Medium to Weak

C-H (Aromatic) Stretching 3000 - 3100 Medium to Weak

C-H (Aliphatic) Stretching 2900 - 3000 Weak
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation of Pyridin-4-ylmethanesulfonyl
Chloride

m/z Proposed Fragment Notes

191/193 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for one chlorine atom.

127 [M - SO₂]⁺

Loss of sulfur dioxide is a

common fragmentation

pathway for sulfonyl

compounds.

92 [C₅H₄NCH₂]⁺
Pyridin-4-ylmethyl cation, a

stable fragment.

91 [C₅H₄N-CH]⁺
Tropylium-like ion, a common

rearrangement product.

78 [C₅H₄N]⁺ Pyridine radical cation.

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic

compounds like Pyridin-4-ylmethanesulfonyl Chloride. Instrument-specific parameters

should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Pyridin-4-ylmethanesulfonyl Chloride in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample is homogeneous and free of particulate matter.
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¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30°

pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, representative sample of solid Pyridin-4-ylmethanesulfonyl Chloride
directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Spectrum Acquisition:

Acquire a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

For volatile compounds, introduce the sample via a gas chromatography (GC-MS)

interface or a direct insertion probe.

For less volatile solids, a direct insertion probe is typically used. A small amount of the

sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV) to cause ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion at a specific m/z value.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

predicted fragmentation pathway for Pyridin-4-ylmethanesulfonyl Chloride.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Predicted mass spectrometry fragmentation of Pyridin-4-ylmethanesulfonyl
Chloride.
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[https://www.benchchem.com/product/b143675#spectroscopic-data-of-pyridin-4-
ylmethanesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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